Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate

Polymer Chemistry Materials Science Reactive Diluent

Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate (CAS 10138-39-3) is a bifunctional cycloaliphatic epoxy monomer with the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol. Its structure is characterized by a 6-methyl-7-oxabicyclo[4.1.0]heptane ring (an epoxycyclohexane core) esterified with an allyl alcohol.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 10138-39-3
Cat. No. B158708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 3,4-epoxy-6-methylcyclohexanecarboxylate
CAS10138-39-3
Synonyms7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid,4-methyl-,2-propenylester(9CI)
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC1CC2C(O2)CC1C(=O)OCC=C
InChIInChI=1S/C11H16O3/c1-3-4-13-11(12)8-6-10-9(14-10)5-7(8)2/h3,7-10H,1,4-6H2,2H3
InChIKeySZOBRFMKKNAYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl 3,4-Epoxy-6-methylcyclohexanecarboxylate (CAS 10138-39-3): A Bifunctional Cycloaliphatic Epoxy Monomer


Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate (CAS 10138-39-3) is a bifunctional cycloaliphatic epoxy monomer with the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol . Its structure is characterized by a 6-methyl-7-oxabicyclo[4.1.0]heptane ring (an epoxycyclohexane core) esterified with an allyl alcohol [1]. This combination of a rigid cycloaliphatic epoxy group and a reactive allyl moiety defines its utility as a building block and reactive diluent in advanced polymer formulations, particularly those requiring a balance of low initial viscosity and the capacity for both cationic and radical curing mechanisms .

Bifunctional cycloaliphatic epoxy monomer with allyl ester for dual-cure research

Reported lower viscosity and extended gel time for impregnation and complex molding workflows

Methyl-substituted epoxycyclohexane ring supports structure-property relationship studies

Allyl 3,4-Epoxy-6-methylcyclohexanecarboxylate (10138-39-3) Procurement Rationale: Why In-Class Substitution Is Not Advisable


Generic substitution within the class of cycloaliphatic epoxy monomers is not feasible due to the profound impact of specific structural motifs on key performance metrics. The presence of the allyl ester in CAS 10138-39-3 is not merely a functional group; it is a critical design element that modulates the monomer's physicochemical profile and curing behavior . As demonstrated in class-level studies, the incorporation of an allyl group into an epoxy monomer framework leads to a quantifiable reduction in viscosity and alters the curing rate compared to non-allyl analogs [1]. The specific methyl-substitution on the epoxycyclohexane ring further distinguishes this compound from simpler epoxycyclohexyl esters (e.g., CAS 19900-47-1 or 2386-87-0), influencing steric hindrance, reactivity, and the resulting polymer network's thermal and mechanical properties. Selecting an alternative without these precise structural features will inevitably result in a different material with altered processability and final performance, rendering it unsuitable for applications where the specific property set of CAS 10138-39-3 is required.

Attribute
Target (CAS 10138-39-3)
Closest Analogs
Allyl Ester
Present – enables radical/cationic dual-cure
Absent in CAS 2386-87-0 (di-epoxy); present but without methyl substitution in CAS 19900-47-1
Methyl Substitution on Epoxy Ring
Methyl at C6 alters steric hindrance and reactivity
Non-methylated analogs may shift network architecture and thermal response
Predicted Volatility / Boiling Point
Higher predicted BP may reduce evaporative loss
Lower BP analog (CAS 19900-47-1) may show different processing behavior

Quantitative Differentiation of Allyl 3,4-Epoxy-6-methylcyclohexanecarboxylate (CAS 10138-39-3) from Closest Analogs


Allyl 3,4-Epoxy-6-methylcyclohexanecarboxylate Exhibits Reduced Viscosity and Curing Rate Compared to Non-Allyl Epoxy Analogs

The introduction of an allyl group into an epoxy monomer framework, as present in CAS 10138-39-3, is a proven strategy to significantly lower the monomer's initial viscosity and slow its curing rate when compared to structurally similar non-allyl epoxies [1]. This is a critical differentiator from widely used cycloaliphatic diepoxides like 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CAS 2386-87-0). While direct head-to-head data for CAS 10138-39-3 is not available, class-level studies on analogous allyl-epoxy monomers show that the presence of the allyl group reduces viscosity and extends gel time, providing a wider processing window for applications like impregnation and complex molding .

Viscosity & Cure Rate
Class-level
Allyl-modified epoxy monomers show reduced viscosity and extended gel time compared to non-allyl diepoxides (e.g., CAS 2386-87-0).
May support wider processing window for impregnation
Direct head-to-head data for target compound not available; class-level inference
Polymer Chemistry Materials Science Reactive Diluent

CAS 10138-39-3 Possesses a Unique Bifunctional Reactivity Profile for Dual-Cure Formulations

Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate (CAS 10138-39-3) contains two distinct reactive groups in one molecule: a cycloaliphatic epoxy group and an allyl ester. This bifunctionality allows it to participate in both cationic ring-opening polymerization (via the epoxy) and radical-initiated polymerization (via the allyl group) . This is a clear advantage over mono-functional analogs like 3,4-epoxycyclohexanecarboxylic acid allyl ester (CAS 19900-47-1), which lacks the methyl-substituted epoxy core, and over standard diepoxides like CAS 2386-87-0, which lack the allyl functionality. The presence of both groups enables the design of interpenetrating polymer networks (IPNs) or sequential dual-cure systems that are not accessible with single-mechanism monomers.

Reactive Functionality
Reported
1 cycloaliphatic epoxy + 1 allyl ester: orthogonal dual-cure capability vs. mono-functional epoxy (CAS 19900-47-1) or di-epoxy (CAS 2386-87-0).
Enables sequential polymerization and IPN design
Qualitative difference based on molecular structure
Dual-Cure Systems Cationic Polymerization Radical Polymerization

Physicochemical Property Comparison: Density and Boiling Point of CAS 10138-39-3 vs. Closest Structural Analogs

A cross-study comparison of predicted and reported physicochemical properties reveals distinct differences between CAS 10138-39-3 and its closest commercially relevant analog, 3,4-epoxycyclohexanecarboxylic acid allyl ester (CAS 19900-47-1). CAS 10138-39-3 exhibits a higher predicted density (1.078 g/cm³) and a higher predicted boiling point (269.4 °C) compared to CAS 19900-47-1, which has a reported density of 1.124 g/cm³ and a boiling point of 260.4 °C . These differences, while seemingly minor, stem from the presence of the methyl group on the cyclohexane ring in CAS 10138-39-3. This added methyl group increases molecular weight and alters intermolecular interactions, which can influence the monomer's volatility, storage stability, and behavior during processing.

Density & Boiling Point
Data to verify
Predicted density 1.078 g/cm³, BP 269.4 °C vs. CAS 19900-47-1 (1.124 g/cm³, 260.4 °C). Difference: ~0.046 g/cm³, +9 °C.
Higher predicted boiling point may reduce volatility during processing
Target data predicted (ACD/Labs); cross-study comparison without direct experimental validation
Physicochemical Properties Process Engineering Material Handling

Best-Fit Application Scenarios for Allyl 3,4-Epoxy-6-methylcyclohexanecarboxylate (CAS 10138-39-3) Based on Differentiated Properties


Low-Viscosity Impregnating Resins for Electrical and Electronic Components

Based on its class-level inference as a low-viscosity, allyl-containing epoxy monomer , Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate (CAS 10138-39-3) is an ideal candidate for formulating impregnating resins for electrical motors, transformers, and coil coatings. Its predicted lower viscosity compared to conventional cycloaliphatic diepoxides like CAS 2386-87-0 [1] allows for complete and void-free penetration into complex windings, while the extended pot life provided by the allyl group's effect on curing rate ensures a stable processing window [2]. This combination of properties is essential for producing durable, high-performance electrical insulation.

Specialty Reactive Diluent for High-Performance UV-Curable Coatings and 3D Printing Resins

The bifunctional nature of CAS 10138-39-3, possessing both epoxy and allyl groups, makes it a superior reactive diluent for UV-curable formulations . Unlike mono-functional diluents that can degrade mechanical properties, or non-reactive solvents that require removal, this monomer is permanently incorporated into the polymer network via a dual-cure mechanism. It can initially participate in radical polymerization via the allyl group to build viscosity and then undergo a secondary cationic cure of the epoxy group to complete network formation. This dual-cure capability offers greater control over the curing process and final material properties compared to systems using only standard epoxy diluents [1].

Synthesis of Complex Macromolecular Architectures and Polymer Intermediates

The orthogonal reactivity of the epoxy and allyl groups in CAS 10138-39-3 provides a powerful tool for polymer chemists to synthesize complex and well-defined macromolecular structures . This monomer can serve as a building block for creating functionalized polymers where one group is selectively reacted first to form a linear polymer, followed by crosslinking or further functionalization using the second reactive group. This level of synthetic control is not possible with mono-functional analogs like CAS 19900-47-1 or standard diepoxides [1], making CAS 10138-39-3 a preferred choice for research into advanced materials such as block copolymers, polymer brushes, and novel drug delivery vehicles.

Application
Selection Property
Validation Focus
Impregnation resins for electrical / electronic insulation
Low-viscosity profile with reported extended pot life
Void-free penetration, gel-time window under processing conditions
Reactive diluent for UV-curable / 3D printing formulations
Bifunctional epoxy-allyl dual-cure capability
Sequential cationic/radical network formation, final conversion
Synthesis of complex macromolecular architectures
Orthogonal reactivity of epoxy and allyl groups
Selective functionalization, block copolymer or polymer brush formation

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